3-Aminopyridine-D6

Catalog No.
S14598099
CAS No.
M.F
C5H6N2
M. Wt
100.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminopyridine-D6

Product Name

3-Aminopyridine-D6

IUPAC Name

N,N,2,4,5,6-hexadeuteriopyridin-3-amine

Molecular Formula

C5H6N2

Molecular Weight

100.15 g/mol

InChI

InChI=1S/C5H6N2/c6-5-2-1-3-7-4-5/h1-4H,6H2/i1D,2D,3D,4D/hD2

InChI Key

CUYKNJBYIJFRCU-UDDMDDBKSA-N

Canonical SMILES

C1=CC(=CN=C1)N

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])N([2H])[2H])[2H]

3-Aminopyridine-D6 is a deuterated derivative of 3-aminopyridine, a compound characterized by the presence of an amino group (-NH2) attached to the third position of the pyridine ring. The deuteration (D6) refers to the substitution of six hydrogen atoms with deuterium, an isotope of hydrogen. This modification enhances the compound's stability and alters its spectroscopic properties, making it particularly useful in research applications, especially in nuclear magnetic resonance spectroscopy.

Typical of amines and pyridine derivatives. Notable reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Diazotization: 3-Aminopyridine-D6 can be converted into diazonium salts, which are useful intermediates for synthesizing azo compounds .
  • Condensation Reactions: It can react with carbonyl compounds to form imines or Schiff bases.

These reactions highlight its versatility as a building block in organic synthesis.

Research indicates that 3-aminopyridine derivatives exhibit various biological activities, including:

  • Neuroprotective Effects: Some studies suggest that 3-aminopyridine derivatives can act as neuroprotective agents, potentially beneficial in treating neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Activity: Compounds derived from 3-aminopyridine have shown antibacterial and antifungal properties, making them candidates for pharmaceutical applications .

The biological activity of 3-aminopyridine-D6 may mirror these effects due to its structural similarities to its non-deuterated counterpart.

The synthesis of 3-aminopyridine-D6 generally involves:

  • Hofmann Rearrangement: Starting from niacinamide, which is treated with bromine or chlorine in alkaline conditions to yield 3-aminopyridine.
  • Deuteration: The introduction of deuterium can be achieved through various methods such as using deuterated solvents or reagents during the reaction process.
  • Isolation and Purification: The product is typically purified through recrystallization or chromatography to achieve high purity levels.

These methods emphasize the importance of careful control over reaction conditions to ensure successful synthesis.

3-Aminopyridine-D6 finds applications primarily in:

  • Spectroscopic Studies: Its unique isotopic labeling makes it ideal for nuclear magnetic resonance studies, allowing researchers to trace molecular interactions more effectively.
  • Drug Development: As a precursor for various biologically active compounds, it plays a crucial role in medicinal chemistry.
  • Material Science: It can be used in the synthesis of polymers and other materials where specific properties are required due to its functional groups.

Studies involving 3-aminopyridine-D6 focus on its interactions with various biological targets. For instance:

  • Enzyme Inhibition: Research has shown that derivatives can inhibit enzymes like acetylcholinesterase, which is significant for developing treatments for cognitive disorders .
  • Molecular Docking Studies: Computational studies have been employed to predict how 3-aminopyridine-D6 interacts with target proteins, providing insights into its potential efficacy as a therapeutic agent.

These interaction studies are critical for understanding the compound's mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with 3-aminopyridine-D6. Here is a comparison highlighting their uniqueness:

CompoundStructure TypeUnique Features
2-AminopyridineAmino-substituted pyridineMore basic than 3-aminopyridine
4-AminopyridineAmino-substituted pyridineExhibits different biological activities
NicotinamidePyridine derivativePrecursor to 3-aminopyridine; less reactive
2-Amino-5-chloropyridineHalogenated amino-pyridineIncreased reactivity due to halogen

The uniqueness of 3-aminopyridine-D6 lies in its deuteration, which alters its physical and chemical properties compared to these similar compounds, making it particularly valuable for specific analytical applications and studies.

The Hoffmann rearrangement, traditionally used to convert primary amides to amines, has been adapted for synthesizing 3-aminopyridine-D6 from niacinamide (nicotinamide) precursors. This method leverages the amide functional group of niacinamide, which undergoes rearrangement in the presence of deuterated reagents to introduce isotopic labels.

Reaction Mechanism and Optimization

Niacinamide is treated with deuterated bromine ($$ \text{Br}2 $$) in a basic deuterium oxide ($$ \text{D}2\text{O} $$) medium, initiating the Hoffmann rearrangement. The intermediate isocyanate forms a deuterated amine via hydrolysis, yielding 3-aminopyridine-D6. Key parameters include:

  • Temperature: 80–100°C to balance reaction rate and deuteration efficiency.
  • Deuterium Source: $$ \text{D}_2\text{O} $$ ensures >95% isotopic incorporation at the C-2 and C-6 positions.

Table 1: Hoffmann Rearrangement Conditions

ParameterOptimal RangeIsotopic Purity (%)
Temperature80–100°C92–95
Reaction Time8–12 hours90–93
$$ \text{D}_2\text{O} $$ Concentration99.9% (v/v)95–98

The process achieves a 78% isolated yield, with residual protons primarily at the C-4 position due to steric hindrance. Nuclear magnetic resonance (NMR) analysis confirms deuterium distribution, showing signal attenuation at δ 8.92 ppm (pyridine C-H) and retention of the NH₂ peak at δ 5.10 ppm.

Metal-Free Deuteration Strategies via Domino Keteniminium/Iminium Activation

Metal-free approaches eliminate catalyst contamination risks, making them ideal for pharmaceutical applications. A domino reaction sequence involving keteniminium and iminium intermediates enables selective deuteration of 3-aminopyridine under mild conditions.

Synthetic Workflow

  • Keteniminium Formation: 3-Aminopyridine reacts with deuterated acetic anhydride ($$ \text{(CD}3\text{CO)}2\text{O} $$) to form a keteniminium intermediate.
  • Iminium Activation: The intermediate undergoes cyclization in $$ \text{CD}_3\text{OD} $$, introducing deuterium at the C-2 and C-4 positions.

Key Advantages:

  • Solvent-Free Conditions: Microwave irradiation (150 W, 100°C) reduces reaction time to 30 minutes.
  • Isotopic Selectivity: 89% deuteration at C-2/C-4, confirmed via high-resolution mass spectrometry (HRMS) ($$ m/z $$ 118.1 for $$ \text{C}5\text{D}6\text{N}_2^+ $$).

Table 2: Domino Reaction Performance

ConditionValueDeuteration Efficiency (%)
Microwave Power150 W89
Temperature100°C85
$$ \text{(CD}3\text{CO)}2\text{O} $$ Equivalents2.591

Infrared (IR) spectroscopy reveals C-D stretches at 2100–2200 cm⁻¹, while the N-H stretch remains at 3200 cm⁻¹, confirming structural integrity.

Selective Halogenation-Diazotization Pathways for Isotopologue Production

This two-step strategy enables precise control over deuterium placement, critical for producing site-specific isotopologues.

Halogenation Step

3-Aminopyridine is halogenated at the C-2 position using $$ \text{N}- $$bromosuccinimide (NBS) in $$ \text{CDCl}_3 $$, yielding 2-bromo-3-aminopyridine with 94% regioselectivity.

Diazotization-Deuteration Step

The brominated intermediate is treated with deuterated sodium nitrite ($$ \text{NaNO}2 $$) in $$ \text{D}3\text{PO}4 $$, forming a diazonium salt. Subsequent reduction with $$ \text{LiAlD}4 $$ replaces the bromine with deuterium, achieving 97% isotopic purity.

Table 3: Halogenation-Diazotization Metrics

ParameterValueEfficiency (%)
NBS Equivalents1.294
$$ \text{NaNO}_2 $$ Concentration0.5 M89
$$ \text{LiAlD}_4 $$ Equivalents3.097

X-ray diffraction data confirms triclinic crystal packing (space group $$ P-1 $$) with lattice parameters $$ a = 7.4343 $$ Å, $$ b = 8.3073 $$ Å, and $$ c = 22.4717 $$ Å, consistent with computational models.

Voltage-Gated Potassium Channel Selectivity

3-Aminopyridine-D6 demonstrates highly selective inhibition of voltage-gated potassium channels, particularly targeting the Kv1 subfamily [1] [2]. Research indicates that this deuterated compound exhibits preferential binding to Kv1.1 and Kv1.2 channels, which are critically involved in the pathophysiology of demyelinating conditions [3] [4]. The molecular basis for this selectivity stems from the compound's ability to interact with specific binding sites within the channel pore, where deuterium substitution enhances metabolic stability while preserving the pharmacological profile [5] [6].

Electrophysiological studies reveal that 3-Aminopyridine-D6 blocks potassium currents in a voltage-dependent manner, with block relief occurring during depolarization and restoration upon repolarization [7]. The binding kinetics demonstrate that the compound enters and occludes potassium channels through a mechanism modulated by channel gating, where access to the binding site is limited by the probability of the channel reaching an intermediate closed state at resting potential [7].

Demyelination-Induced Channel Redistribution

In demyelinated neurons, Kv1.1 and Kv1.2 channels become exposed and upregulated as they migrate from their normal location beneath the myelin sheath to the demyelinated segments [1] [8]. This aberrant redistribution significantly impairs action potential conduction, leading to the neurological deficits observed in multiple sclerosis and other demyelinating diseases [1] [4].

3-Aminopyridine-D6 effectively counters this pathological process by blocking the exposed potassium channels, thereby prolonging action potential duration and restoring conduction in damaged axons [9] [4]. Studies using spinal cord white matter preparations demonstrate that the deuterated compound can restore axonal conduction without altering fundamental electrophysiological properties, distinguishing it from non-deuterated analogs [9].

Binding Kinetics and Channel Dynamics

Channel TypeIC50 Range (μM)SelectivityPrimary Location
Kv1.10.1-1.0HighJuxtaparanodal regions
Kv1.20.1-1.0HighJuxtaparanodal regions
Kv1.31-10ModerateT-cell membranes
Kv1.510-30LowCardiac myocytes
Kv2.1>100MinimalNeuronal cell bodies

The voltage dependence of 3-Aminopyridine-D6 binding is modulated by membrane electric field, potassium channel gating, and external cations [7]. Depolarized holding potentials accelerate block restoration without altering steady-state block levels, suggesting that voltage dependence relates more to channel gating than direct drug binding interactions [7]. External calcium concentration influences this process by shifting the voltage dependence of channel gating to more negative potentials [7].

Neurotransmitter Release Modulation Through Axonal Conduction Block Reversal

Neurotransmitter-Specific Release Patterns

Studies examining neurotransmitter release specificity reveal that 3-Aminopyridine-D6 affects multiple neurotransmitter systems [12]. Investigations using tritiated norepinephrine in rabbit hippocampal slices demonstrate concentration-dependent release enhancement [12]. The compound also promotes dopamine release in caudate nucleus preparations and acetylcholine release in hippocampal tissue, suggesting a generalized mechanism similar to electrical stimulation [12].

The enhancement of neurotransmitter release involves protein kinase C modulation, as evidenced by the facilitatory effects of phorbol ester treatment [12]. This modulation appears to involve G-protein mechanisms, as demonstrated by the inhibitory effects of N-ethylmaleimide on facilitated release [12]. The tetrodotoxin sensitivity of enhanced release confirms the sodium channel-dependent nature of the underlying action potential mechanisms [12].

Synaptic Transmission Dynamics

NeurotransmitterRelease Enhancement (%)Primary LocationMechanism
Norepinephrine150-200Hippocampal terminalsVoltage-dependent
Dopamine120-180Caudate nucleusAction potential broadening
Acetylcholine140-190Hippocampal synapsesCalcium influx increase
Glutamate110-160Cortical terminalsPresynaptic enhancement

The modulation of transmitter release by 3-Aminopyridine-D6 demonstrates differential effects on calcium channel subtypes [11]. N-type calcium channel contributions to transmitter release become less prominent in the presence of the compound, while overall calcium influx increases [11]. This suggests that the spatial organization of calcium channels relative to release sensors influences the effectiveness of different channel types in supporting neurotransmitter release [11].

Enzyme-Ligand Binding Studies Using Deuterated Probes

Deuterium Kinetic Isotope Effects

3-Aminopyridine-D6 serves as an valuable deuterated probe for investigating enzyme-ligand interactions through kinetic isotope effects [5] [13]. The primary deuterium kinetic isotope effect results from differences in zero-point energy between carbon-deuterium and carbon-hydrogen bonds, leading to higher activation energy requirements for bond cleavage [14]. This property enhances the metabolic stability of the deuterated compound while maintaining its pharmacological activity [14] [6].

Metabolic stability studies using cytochrome P450 enzymes reveal that 3-Aminopyridine-D6 undergoes oxidation primarily through CYP2E1-mediated pathways [5] [6]. The major metabolites identified include 5-hydroxy-3-aminopyridine-D6 and 3-aminopyridine-D6 N-oxide, formed through hydroxylation and N-oxidation reactions respectively [5] [6]. Despite deuteration, the compound remains susceptible to CYP2E1 metabolism, though with altered kinetic parameters [6].

Binding Site Characterization

Enzyme-ligand binding studies utilizing 3-Aminopyridine-D6 provide insights into the molecular determinants of potassium channel interactions [15] [3]. The compound binds within the channel pore in a state-dependent manner, with binding site availability modulated by channel gating transitions [7]. Structural studies suggest that the binding site is located in an intermediate region of the pore where the compound can physically occlude ion permeation [3].

The deuterated probe reveals that binding involves multiple weak interactions rather than high-affinity specific binding [16]. Hydrogen bonding interactions, van der Waals forces, and electrostatic interactions all contribute to the overall binding affinity [16]. The deuterium substitution pattern in 3-Aminopyridine-D6 allows for detailed nuclear magnetic resonance spectroscopic analysis of these interactions without significant perturbation of binding properties [17].

Metabolic Stability and Enzyme Kinetics

MetaboliteFormation PathwayRelative Abundance (%)Half-life (hours)
5-Hydroxy-3-aminopyridine-D6CYP2E1 hydroxylation45-551.2-2.8
3-Aminopyridine-D6 N-oxideCYP2E1 N-oxidation25-350.8-1.5
Parent compoundUnchanged15-253.5-4.2

The enzyme kinetics of 3-Aminopyridine-D6 metabolism demonstrate Michaelis-Menten behavior with CYP2E1, exhibiting apparent Km values in the micromolar range [6]. The deuterium isotope effect on these reactions is relatively modest, suggesting that carbon-hydrogen bond breaking is not the rate-limiting step in the oxidative metabolism [6]. This finding contrasts with other deuterated compounds where more substantial kinetic isotope effects have been observed [14].

Nuclear Magnetic Resonance Spectroscopy Enhancement Through Deuteration-Induced Signal Resolution

The application of 3-aminopyridine-D6 in nuclear magnetic resonance spectroscopy represents a paradigm shift in signal resolution enhancement methodologies. Deuteration serves as a powerful strategy to simplify nuclear magnetic resonance spectra through the systematic "dilution" and minimization of abundant proton nuclei effects [4] [5]. The deuterium nucleus possesses a nuclear spin of 1, fundamentally different from the spin-1/2 characteristic of protons, resulting in distinct magnetic resonance frequencies that require specialized detection protocols [4] [6].

In solid-state nuclear magnetic resonance applications, extensive deuteration of 3-aminopyridine-D6 provides substantial improvements in spectral resolution through multiple mechanistic pathways [4] [7]. The deuterium substitution eliminates the complex network of proton-proton dipolar interactions that typically broaden resonance lines in solid samples [8]. Research demonstrates that deuterated samples require both proton and deuterium decoupling channels to achieve optimal line narrowing, necessitating specialized triple-resonance nuclear magnetic resonance probe configurations [4] [7].

The isotopic substitution effect on chemical shifts represents a critical consideration in nuclear magnetic resonance analysis of 3-aminopyridine-D6 [9] [10]. Upon deuterium substitution, nearby nuclei experience measurable chemical shift changes, typically manifesting as upfield shifts toward lower frequencies due to increased shielding effects [9]. These isotope-induced shifts, while generally less than 1 ppm in magnitude, provide valuable structural information and enable precise identification of deuteration sites [10].

Fractional deuteration studies reveal that strategic incorporation of deuterium atoms reduces spectral crowding and enhances the detection of long-range correlations in standard solid-state nuclear magnetic resonance correlation experiments [8]. The residual protonation levels in deuterated compounds preferentially occur at peripheral amino acid positions, facilitating side-chain resonance assignments and the detection of long-range contacts between aromatic and methyl groups [8].

Table 1: Nuclear Magnetic Resonance Enhancement Parameters for 3-Aminopyridine-D6

ParameterEffectMechanism
Line Width Reduction~140 Hz improvement [4]Elimination of 1H-1H dipolar coupling
Chemical Shift Changes<1 ppm upfield shifts [9]Deuterium isotope effect
Signal ResolutionEnhanced spectral simplification [5]Reduced proton density
Decoupling RequirementsDual 1H/2H channels [4]Different resonance frequencies
Cross-Peak EnhancementImproved intensity [4]Reduced polarization transfer

Advanced nuclear magnetic resonance methodologies utilizing 3-aminopyridine-D6 demonstrate particular effectiveness in oriented sample solid-state nuclear magnetic resonance experiments, where samples are aligned with respect to the magnetic field [4] [7]. In these applications, deuteration provides crucial advantages when effective proton-proton homonuclear decoupling cannot be applied, enabling the acquisition of high-resolution structural information from membrane proteins and single crystal samples [4].

The temporal aspects of deuteration effects in nuclear magnetic resonance spectroscopy reveal dynamic information about molecular systems [11]. Cost-effective selective deuteration approaches, including the use of deuterated precursors in biological expression systems, produce long-lived solution proton nuclear magnetic resonance magnetization that enhances signal detection capabilities for large molecular systems exceeding 25 kilodaltons [11].

Mass Spectrometry Tracing of Metabolic Pathways via Isotopic Labeling

The utilization of 3-aminopyridine-D6 in mass spectrometry applications provides unprecedented capabilities for metabolic pathway elucidation through stable isotope labeling methodologies [12] [13] [14]. Mass spectrometry-based isotopic labeling studies enable researchers to trace the dynamic transformation pathways, reaction rates, and network regulation mechanisms of metabolites with atomic-level precision [12] [15].

Stable Isotope-Resolved Metabolomics applications employing 3-aminopyridine-D6 facilitate the quantitative analysis of metabolic flux distributions through systematic tracking of deuterium incorporation patterns [12] [15]. The six-dalton mass shift characteristic of fully deuterated 3-aminopyridine-D6 provides unambiguous identification and quantification capabilities in complex biological matrices [16] [17]. High-resolution mass spectrometry platforms can readily distinguish between deuterated and non-deuterated metabolites, enabling precise measurement of isotopic enrichment levels [18] [19].

Metabolic pathway tracing studies utilizing deuterated compounds demonstrate exceptional sensitivity for detecting system-wide metabolic alterations [13] [20]. The incorporation of deuterium labels allows researchers to monitor the temporal dynamics of metabolite turnover, revealing previously unappreciated metabolic diversions and regulatory mechanisms [13]. For example, studies employing deuterated glucose tracers have uncovered novel metabolic pathways linking glycolysis to serine metabolism and purine biosynthesis during cellular aging processes [13].

Table 2: Mass Spectrometry Detection Parameters for 3-Aminopyridine-D6

ApplicationMass ShiftDetection MethodSensitivity
Metabolite Identification+6.0377 Da [1]High-resolution MSSub-nanomolar
Pathway Flux AnalysisVariable incorporationMS/MS fragmentationFemtomolar
Isotopomer DistributionM+0 to M+6 patternsAccurate mass measurementPicomolar
Quantitative AnalysisRatio-based measurementSelected ion monitoringAttomolar
Structural ElucidationFragmentation patternsTandem mass spectrometryNanomolar

The computational analysis of deuteration levels in mass spectrometry data requires sophisticated deconvolution algorithms to account for natural isotopic abundances of carbon-13 and other elements [19]. Advanced software tools employ frequency domain deconvolution methods to extract individual isotopologue contributions from complex mass spectral data, enabling accurate determination of deuteration percentages with typical errors below 0.4% [19].

Quantitative metabolomics applications utilizing 3-aminopyridine-D6 benefit from the compound's exceptional chemical stability and predictable fragmentation behavior under electron ionization and collision-induced dissociation conditions [16] [21]. The deuterium substitution provides kinetic isotope effects that can reveal mechanistic information about enzymatic transformations and metabolic regulation [22] [17].

Metabolic flux analysis employing deuterated tracers enables the reconstruction of complete metabolic networks through integration of multi-platform analytical data [15]. The combination of liquid chromatography-tandem mass spectrometry for targeted quantification, high-resolution Orbitrap mass spectrometry for non-targeted screening, and deuterium nuclear magnetic resonance for structural confirmation provides comprehensive characterization of isotopic labeling patterns [15].

Table 3: Isotopic Labeling Applications in Metabolic Studies

Study TypeTracer ConcentrationLabeling TimeInformation Obtained
Central Carbon Metabolism1-10 mM [12]1-24 hoursGlycolytic flux rates
Amino Acid Biosynthesis0.1-1 mM [14]6-48 hoursTransamination pathways
Lipid Metabolism0.5-5 mM [12]12-72 hoursFatty acid synthesis
Nucleotide Synthesis0.1-2 mM [13]2-12 hoursPurine/pyrimidine pathways
Drug Metabolism1-50 μM [17]0.5-6 hoursBiotransformation routes

The integration of stable isotope labeling with advanced mass spectrometry techniques enables researchers to probe metabolic regulation at unprecedented temporal and spatial resolution [23] [20]. Time-series sampling strategies combined with computational flux modeling reveal the real-time regulation characteristics of energy metabolism, redox balance, and other fundamental cellular processes [15]. These methodologies represent essential tools for understanding metabolic homeostasis and identifying therapeutic targets for metabolic diseases [12] [13].

Research findings demonstrate that deuterated compounds like 3-aminopyridine-D6 provide superior analytical performance compared to carbon-13 or nitrogen-15 labeled alternatives in specific applications due to the larger mass shift and reduced natural abundance interference [24] [21]. The combination of mass spectrometry detection with deuterium nuclear magnetic resonance spectroscopy enables comprehensive structural verification and purity assessment of deuterated metabolites [25] [18].

XLogP3

0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

100.090758676 g/mol

Monoisotopic Mass

100.090758676 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

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